molecular formula C24H21NO4S B11498394 N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide

N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide

Cat. No.: B11498394
M. Wt: 419.5 g/mol
InChI Key: ZZVOYKBAXOPYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}-9H-FLUORENE-2-SULFONAMIDE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}-9H-FLUORENE-2-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}-9H-FLUORENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}-9H-FLUORENE-2-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}-9H-FLUORENE-2-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}-9H-FLUORENE-2-SULFONAMIDE is unique due to its combination of the spiro[1,3-benzodioxole-2,1’-cyclopentan] moiety with the fluorene-2-sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H21NO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C24H21NO4S/c26-30(27,19-8-9-21-17(14-19)13-16-5-1-2-6-20(16)21)25-18-7-10-22-23(15-18)29-24(28-22)11-3-4-12-24/h1-2,5-10,14-15,25H,3-4,11-13H2

InChI Key

ZZVOYKBAXOPYPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.